molecular formula C16H12O4 B031780 4-Dibenzofuran-2-yl-2-oxobutanoic acid CAS No. 885951-79-1

4-Dibenzofuran-2-yl-2-oxobutanoic acid

Cat. No.: B031780
CAS No.: 885951-79-1
M. Wt: 268.26 g/mol
InChI Key: AZKDBYKSIBOMCU-UHFFFAOYSA-N
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Description

4-Dibenzofuran-2-yl-2-oxobutanoic acid is a derivative of dibenzofuran, a polycyclic aromatic compound. This compound is known for its unique structure, which includes a dibenzofuran moiety attached to a butanoic acid chain. It is primarily used as a reagent in various chemical reactions, including Friedel-Crafts acylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dibenzofuran-2-yl-2-oxobutanoic acid typically involves the acylation of dibenzofuran. One common method is the Friedel-Crafts acylation, where dibenzofuran reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually include an inert atmosphere and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Dibenzofuran-2-yl-2-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted dibenzofuran derivatives, alcohols, and carboxylic acids .

Scientific Research Applications

4-Dibenzofuran-2-yl-2-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Dibenzofuran-2-yl-2-oxobutanoic acid involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic substitution reactions, which can modify biological molecules and alter their function. Specific molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory and cancer-related pathways.

Comparison with Similar Compounds

Uniqueness: 4-Dibenzofuran-2-yl-2-oxobutanoic acid is unique due to its combination of the dibenzofuran moiety and the oxobutanoic acid chain. This structure imparts specific chemical reactivity and potential biological activities that are distinct from its analogs.

Properties

IUPAC Name

4-dibenzofuran-2-yl-2-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-13(16(18)19)7-5-10-6-8-15-12(9-10)11-3-1-2-4-14(11)20-15/h1-4,6,8-9H,5,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKDBYKSIBOMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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